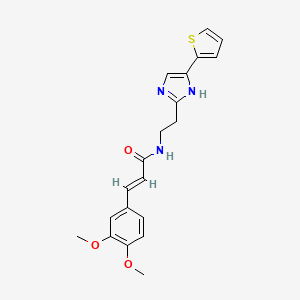
(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone is an organic compound featuring a diverse arrangement of functional groups, including a dimethylamino group, a phenyl ring, a piperidine ring, and a methanone moiety. It holds significance in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone typically involves a multi-step reaction. It begins with the formation of the dimethylamino benzene derivative, followed by the introduction of the piperidine ring and the methanone group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial to ensure the efficiency and yield of each step.
Industrial Production Methods
Industrial production often scales up laboratory synthesis methods, optimizing for higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to handle larger quantities of reagents safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the dimethylamino group or the phenyl ring, leading to products with higher oxidation states.
Reduction: : Reductive reactions may target the methanone group, converting it into an alcohol or even a methylene group under strong reducing conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperidine nitrogen, respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides, nitro groups, etc., can be introduced using reagents like halogenating agents, nitrating agents, etc.
Major Products Formed
The oxidation reactions typically lead to quinone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions diversify the compound with different functional groups based on the reagents used.
Wissenschaftliche Forschungsanwendungen
The compound has significant roles in:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis.
Biology: : Functions as a building block in the synthesis of biologically active molecules.
Medicine: : Potentially serves as a lead compound in drug discovery due to its pharmacophore elements.
Industry: : Used in the development of novel materials, including polymers and resins.
Wirkmechanismus
The effects of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone are mediated by its interactions with specific molecular targets, primarily enzymes and receptors. The dimethylamino and piperidine groups facilitate binding to active sites, modulating biochemical pathways and exerting therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Dimethylamino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: : Substitutes the methoxyethoxy group with a hydroxyl group, affecting solubility and reactivity.
(3-(Dimethylamino)phenyl)(4-(methyl)piperidin-1-yl)methanone: : Simplifies the side chain, potentially altering biological activity.
Uniqueness
The presence of the (2-methoxyethoxy)methyl group in (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone grants it distinct solubility and steric properties, which can enhance its performance in specific reactions and applications compared to its analogs.
This compound's unique combination of functional groups offers a versatile platform for a wide range of chemical and biochemical explorations.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(2-methoxyethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-19(2)17-6-4-5-16(13-17)18(21)20-9-7-15(8-10-20)14-23-12-11-22-3/h4-6,13,15H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIWODKOGWQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)

![N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2913181.png)



